(3S)-3-bromooxolane
Description
(3S)-3-bromooxolane is a chiral brominated oxolane (tetrahydrofuran derivative) with the molecular formula C₄H₇BrO and a calculated molecular weight of 151.00 g/mol. Its CAS registry number is 1583270-83-0, and it is characterized by a bromine atom substituted at the 3-position of the oxolane ring, with (S)-configuration . This stereochemical specificity makes it valuable in asymmetric synthesis, particularly in pharmaceutical and agrochemical research, where enantioselectivity is critical. The compound’s reactivity is dominated by the bromide leaving group, enabling nucleophilic substitution (e.g., SN2 reactions) or participation in cross-coupling reactions.
Properties
CAS No. |
1583270-83-0; 19311-37-6 |
|---|---|
Molecular Formula |
C4H7BrO |
Molecular Weight |
151.003 |
IUPAC Name |
(3S)-3-bromooxolane |
InChI |
InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m0/s1 |
InChI Key |
NPZIPXHYLXTEAB-BYPYZUCNSA-N |
SMILES |
C1COCC1Br |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
(3S)-3-bromooxolane
- Reactivity : The bromide group facilitates nucleophilic substitution (e.g., with amines or alkoxides) or Suzuki-Miyaura cross-coupling reactions. Its chirality allows enantioselective synthesis of complex molecules .
- Applications : Used as a chiral building block in pharmaceuticals (e.g., β-blockers) and agrochemicals.
2-(3-bromophenyl)-2-methyl-1,3-dioxolane
3-(bromomethyl)-3-(methoxymethyl)-2-methyloxolane
- Reactivity : Bromomethyl groups participate in alkylation, while methoxymethyl groups act as protecting groups or ether-forming agents .
- Applications: Potential precursor for surfactants or specialty polymers.
Research Findings and Industrial Relevance
- (3S)-3-bromooxolane is prioritized in asymmetric synthesis due to its enantiomeric purity, whereas 2-(3-bromophenyl)-2-methyl-1,3-dioxolane is favored in materials science for its aromatic stability.
- The methoxymethyl substituent in 3-(bromomethyl)-3-(methoxymethyl)-2-methyloxolane enhances solubility in polar solvents, broadening its utility in organic transformations .
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